2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
Description
The compound 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a heterocyclic molecule featuring a pyrimidine ring linked via a sulfanyl group to an ethanone scaffold. The ethanone moiety is further substituted with a piperidine ring bearing a 5-(trifluoromethyl)-1,3,4-oxadiazole group. This structural architecture combines pharmacophoric elements known for diverse biological activities:
- Pyrimidine: Facilitates hydrogen bonding and π-π interactions, common in kinase inhibitors and antiviral agents.
- 1,3,4-Oxadiazole: Enhances metabolic stability and bioavailability; the trifluoromethyl group improves lipophilicity and electron-withdrawing effects.
- Piperidine: Confers conformational flexibility and solubility, critical for blood-brain barrier penetration in CNS-targeting drugs.
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2S/c15-14(16,17)12-21-20-11(24-12)9-3-1-6-22(7-9)10(23)8-25-13-18-4-2-5-19-13/h2,4-5,9H,1,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKVVSTYFOUTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=NC=CC=N2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine-2-thiol derivative, which is then reacted with an appropriate piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that compounds containing pyrimidine and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess antibacterial and antifungal activities, making them promising candidates for the development of new antibiotics . The specific compound has been synthesized and tested for its efficacy against various bacterial strains.
Anticancer Activity
Studies suggest that compounds with sulfanyl groups can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell cycle regulation . The presence of the trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy as an anticancer agent.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease . The oxadiazole moiety is known for its ability to interact with enzyme active sites, enhancing the compound's suitability for medicinal chemistry applications.
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in Science Direct, derivatives of similar compounds were evaluated for their antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the piperidine ring significantly enhanced antibacterial properties .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of pyrimidine derivatives revealed that compounds with similar structures to 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one demonstrated promising cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Structural Comparisons
The compound shares core features with analogs reported in recent literature. Key comparisons include:
Key Observations :
- The trifluoromethyl group in the target compound likely enhances metabolic stability compared to the methylfuran substituent in the analog from .
- The pyrimidine core differentiates it from the thiopyrano pyrimidinone system in , which features fused bicyclic rings .
Physicochemical Properties (Inferred)
Implications :
- The trifluoromethyl group may improve membrane permeability and target binding affinity but could reduce aqueous solubility.
- The methylfuran analog may exhibit better solubility but lower metabolic resistance.
Pharmacological Potential
While direct activity data is unavailable, inferences can be drawn from structural analogs:
- 1,3,4-Oxadiazoles : Antimicrobial (e.g., against Staphylococcus aureus) and antitumor activities are common in analogs with electron-deficient substituents like CF₃ .
- Piperidine Derivatives : Neuroactive or CNS-targeting profiles are plausible due to conformational flexibility and basicity.
- Pyrimidine Analogs : Antiviral (e.g., HIV protease inhibition) or kinase modulation (e.g., EGFR inhibitors).
Limitations: No direct comparative studies between the target compound and its analogs have been published, necessitating further empirical validation.
Biological Activity
The compound 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. Its structure incorporates a pyrimidine moiety, a piperidine ring, and a trifluoromethyl-substituted oxadiazole, which are known to confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 392.45 g/mol. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and metabolic stability, which are crucial for bioactivity.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing oxadiazole derivatives in anticancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as EGFR and Src kinases .
- Efficacy : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range. For instance, compounds with similar structures have reported IC50 values as low as 0.24 μM against EGFR .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Activity Spectrum : It has been tested against various bacterial strains including Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .
- Case Studies : In a comparative study, derivatives similar to this compound showed substantial inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
Enzyme Inhibition
Another area of interest is the enzyme inhibition profile:
- Alpha-glucosidase Inhibition : Preliminary studies suggest that this compound may act as an alpha-glucosidase inhibitor, which is beneficial for managing diabetes by delaying carbohydrate absorption .
- Urease Activity : The compound demonstrated strong inhibitory activity against urease, with reported IC50 values indicating high potency. This suggests potential applications in treating conditions related to urease-producing bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | EGFR | 0.24 | |
| Src | 0.96 | ||
| Antimicrobial | Salmonella typhi | Moderate | |
| Bacillus subtilis | Strong | ||
| Enzyme Inhibition | Alpha-glucosidase | Not specified | |
| Urease | 2.14 |
Case Studies
- Anticancer Efficacy : A study involving a series of oxadiazole derivatives showed that those incorporating piperidine and pyrimidine structures had enhanced anticancer properties compared to their analogs. The findings indicated that these compounds could serve as lead candidates for further development in cancer therapeutics.
- Antimicrobial Testing : A comparative analysis of various synthesized compounds revealed that those with the trifluoromethyl group exhibited superior antibacterial activity against gram-positive bacteria, suggesting that modifications in chemical structure significantly influence biological outcomes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(pyrimidin-2-ylsulfanyl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling a pyrimidine-thiol derivative with a pre-functionalized piperidine-oxadiazole intermediate. Key steps include chlorination (e.g., using thionyl chloride) followed by nucleophilic substitution with piperidine under reflux in solvents like DMF or dioxane . Purity is validated via HPLC and NMR spectroscopy, with TLC used to monitor intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer : X-ray diffraction (XRD) is essential for resolving crystal packing and intermolecular interactions, as demonstrated in piperidine-oxadiazole analogs . Hirshfeld surface analysis and DFT calculations complement experimental data by mapping electrostatic potentials and non-covalent interactions . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular connectivity .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the pyrimidine-sulfanyl and oxadiazole-piperidine moieties?
- Methodological Answer : Low yields may arise from steric hindrance or poor solubility. Strategies include:
- Screening polar aprotic solvents (e.g., DMSO, DMAc) to enhance reactant compatibility.
- Employing coupling agents (e.g., EDCI/HOBt) or catalysts (e.g., Pd/C for deprotection steps).
- Temperature optimization (e.g., microwave-assisted synthesis to reduce side reactions) .
Q. How should conflicting bioactivity data from initial assays (e.g., enzyme inhibition vs. cellular toxicity) be resolved?
- Methodological Answer : Discrepancies may stem from off-target effects or assay conditions. Validate using:
- Orthogonal assays (e.g., SPR for binding kinetics, cell viability assays like MTT).
- Structural analogs to isolate pharmacophore contributions (e.g., replacing the trifluoromethyl group with -CF₂H to assess electronic effects) .
- Molecular docking to predict target binding modes and identify potential allosteric sites .
Q. What computational approaches predict the compound’s reactivity and metabolic stability?
- Methodological Answer :
- Reactivity : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to identify nucleophilic/electrophilic sites .
- Metabolism : In silico tools (e.g., SwissADME) predict metabolic hotspots (e.g., oxidation of the piperidine ring or hydrolysis of the oxadiazole) .
Q. How does the trifluoromethyl-oxadiazole group influence physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ↑) and metabolic stability via steric shielding. Compare with -CH₃ or -Cl analogs using:
- LogP measurements (shake-flask method) or chromatographic retention times.
- Stability assays in liver microsomes to assess oxidative degradation .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data between computational predictions and experimental measurements?
- Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate crystal lattice energy. Resolve by:
- Performing temperature-dependent solubility studies in multiple solvents.
- Analyzing polymorphs via differential scanning calorimetry (DSC) to identify metastable forms .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?
- Methodological Answer : Prioritize target-specific models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
